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Compound of Interest

Compound Name:
2-CHLORO-1,1-

DIETHOXYETHANE

Cat. No.: B156400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
chloro-1,1-diethoxyethane, a valuable reagent and building block in organic synthesis. This

document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) characteristics to aid in its identification, characterization, and quality control in research

and development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-chloro-1,1-diethoxyethane
(CAS No: 621-62-5, Molecular Formula: C₆H₁₃ClO₂).[1]

¹H NMR Spectroscopic Data
Protons Chemical Shift (δ, ppm) Multiplicity

CH₃ ~1.2 Triplet

CH₂Cl ~3.5 Doublet

OCH₂ ~3.6-3.8 Multiplet

CH ~4.8 Triplet
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Note: Chemical shifts are approximate and can vary depending on the solvent and instrument

used. The complexity of the ethoxy CH₂ signal arises from diastereotopicity.

¹³C NMR Spectroscopic Data
Carbon Chemical Shift (δ, ppm)

CH₃ ~15

CH₂Cl ~45

OCH₂ ~63

CH ~101

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument

used.

IR Spectroscopic Data
Wavenumber (cm⁻¹) Assignment

2850-3000 C-H stretch (alkane)

1050-1150 C-O stretch (acetal)

650-800 C-Cl stretch

Note: These are characteristic absorption bands. The full spectrum provides a more detailed

fingerprint of the molecule.

Mass Spectrometry Data
m/z Interpretation

152/154
Molecular ion peak [M]⁺ and its isotope peak,

indicating the presence of one chlorine atom.

107 [M - OCH₂CH₃]⁺

79 [M - Cl - OCH₂CH₃]⁺

47 [CH₂CH₂OH]⁺
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Note: Fragmentation patterns can vary depending on the ionization method used.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve approximately 5-25 mg of 2-chloro-1,1-diethoxyethane in a suitable deuterated

solvent (e.g., CDCl₃).[2]

Transfer the solution to a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[3]

Ensure the solution is free of any particulate matter by filtering it through a small plug of

glass wool in a Pasteur pipette if necessary.[2]

2. Instrument Setup:

The data presented here is typically acquired on a spectrometer such as a BRUKER AC-

300.[1]

Insert the NMR tube into a spinner and place it in the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity and achieve high resolution.

3. Data Acquisition:

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR: Acquire the carbon spectrum with broadband proton decoupling to simplify the

spectrum to single lines for each unique carbon atom.[4] Due to the low natural abundance
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of ¹³C, a larger number of scans and a longer acquisition time are typically required

compared to ¹H NMR.[5]

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy
1. Background Spectrum:

Ensure the ATR crystal is clean.

Acquire a background spectrum of the empty crystal to account for atmospheric CO₂ and

water vapor.

2. Sample Measurement:

Place a small drop of neat 2-chloro-1,1-diethoxyethane directly onto the ATR crystal.

Acquire the sample spectrum.[6][7]

Typically, multiple scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber

(cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:

Prepare a dilute solution of 2-chloro-1,1-diethoxyethane in a volatile organic solvent such

as dichloromethane or hexane.[8][9]

The typical concentration should be around 10 µg/mL.[9]

2. GC-MS System and Conditions:
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Gas Chromatograph: Use a capillary column appropriate for the separation of volatile

organic compounds (e.g., a non-polar DB-5 or similar).

Injector: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injector port.

Oven Program: Implement a temperature program that allows for the separation of the

analyte from any impurities.

Mass Spectrometer: The eluent from the GC column is introduced directly into the ion source

of the mass spectrometer.

Ionization: Electron ionization (EI) at 70 eV is a common method for generating the mass

spectrum.[10]

3. Data Acquisition and Analysis:

The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the molecular

ion and its fragment ions.

The resulting mass spectrum is then analyzed to determine the molecular weight and

fragmentation pattern of the compound.

Visualizations
Logical Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of 2-chloro-1,1-diethoxyethane.

Relationship of Spectroscopic Data to Molecular
Structure
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Caption: Relationship between spectroscopic data and the molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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